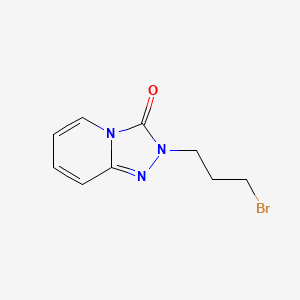

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the triazole ring, and finally the attachment of the bromopropyl group. The exact methods and reagents used would depend on the specific reaction conditions and the desired isomers .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridinone ring fused with a triazole ring, with a bromopropyl group attached. The bromine atom in the bromopropyl group would be a significant site of reactivity due to its ability to act as a good leaving group .

Chemical Reactions Analysis

This compound, like many organobromine compounds, would likely undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. It could also participate in elimination reactions, where the bromine and a hydrogen atom are removed to form a double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromopropyl group and the triazolo-pyridinone ring) would influence properties like solubility, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Efficient Synthesis and X-ray Structure Analysis

The study of triazolopyridines, including compounds similar to "2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one," has been significant in pharmaceutical applications due to their biological activity. An efficient synthesis route for these compounds using N-Chlorosuccinimide (NCS) under mild conditions has been developed. This synthesis route allows for the characterization of these compounds through various methods such as NMR, FTIR, MS, and X-ray diffraction, showcasing their crystalline structure and providing a foundation for further pharmaceutical applications (El-Kurdi et al., 2021).

Antibacterial Activity

Synthesis and Antibacterial Activity

Compounds within the triazolopyridine family have been synthesized and evaluated for their antibacterial activity. This research found that certain derivatives showed potent antibacterial activity against a range of bacterial strains, comparing favorably with standard antibiotics like ampicillin and gatifloxacin. This highlights the potential of these compounds in the development of new antibacterial agents (Singh et al., 2010).

Crystal Engineering and Pharmaceutical Development

Diverse Supramolecular Synthons Formation

The study of triazolopyridine derivatives has revealed their potential in crystal engineering and pharmaceutical development. The introduction of different 2-substituents affects their crystal structures by forming diverse supramolecular synthons, which is crucial for their pharmacological properties. This research provides valuable insights into the structural chemistry of these compounds, which is beneficial for their pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Antimicrobial Evaluations

Facile Synthesis and Antimicrobial Evaluations

The oxidative cyclization of certain hydrazines has led to the synthesis of new triazolopyridines, which were then tested for their antimicrobial activity. This study demonstrates the potential of these compounds as potent antimicrobial agents, providing a straightforward method for their synthesis and highlighting their utility in developing new antimicrobial therapies (Prakash et al., 2011).

Mécanisme D'action

- Electrophilic Aromatic Substitution (EAS) : The bromine atom in the compound can act as an electrophile in EAS reactions. It can form a sigma bond with an aromatic ring, generating a positively charged intermediate (benzenonium ion). This intermediate can then undergo further reactions, such as proton transfer or rearrangement .

- Transmetalation : If the compound participates in Suzuki–Miyaura (SM) cross-coupling reactions, it could undergo transmetalation. In SM coupling, boron-containing reagents (like organoboron compounds) transfer their nucleophilic organic groups to palladium, forming new carbon–carbon bonds .

Mode of Action

Safety and Hazards

Orientations Futures

The future directions for a compound like this would depend on its applications. If it shows promise in pharmaceutical or medicinal chemistry, further studies could explore its biological activity, potential side effects, and therapeutic efficacy. If it’s useful in synthetic chemistry, future work could optimize its synthesis or explore its use in new reactions .

Propriétés

IUPAC Name |

2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWHDJVYWOQIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655478 |

Source

|

| Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one | |

CAS RN |

1094305-62-0 |

Source

|

| Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

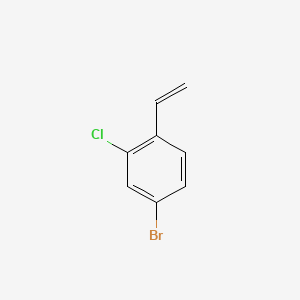

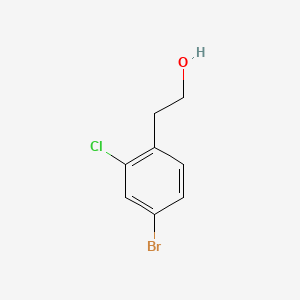

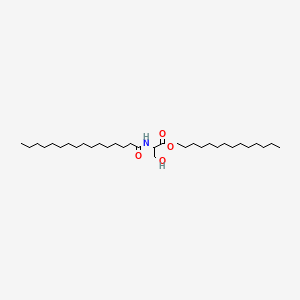

![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)